4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole
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Overview
Description
4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core with bromine, difluoromethyl, and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-bromo-2-(difluoromethyl)aniline with methyl isocyanide in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to yield reduced derivatives.
Coupling Reactions: The difluoromethyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted benzimidazoles, while oxidation and reduction reactions can produce corresponding oxides or reduced derivatives .
Scientific Research Applications
4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a pharmacophore in drug design, particularly for its antimicrobial and anticancer properties.
Materials Science: It is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: The compound serves as a probe in biological studies to understand the interactions of benzimidazole derivatives with biological targets.
Mechanism of Action
The mechanism of action of 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, in antimicrobial applications, it may inhibit the function of bacterial enzymes, leading to cell death. In anticancer research, it can interfere with cellular pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
- 2-(Difluoromethyl)-4,5-dimethyl-1H-imidazole
- 4-Bromo-2-(trifluoromethyl)-1H-benzo[d]imidazole
- 2-(Difluoromethyl)-1H-benzo[d]imidazole
Comparison: Compared to similar compounds, 4-Bromo-2-(difluoromethyl)-7-methyl-1H-benzo[d]imidazole is unique due to the presence of both bromine and difluoromethyl groupsThe difluoromethyl group, in particular, contributes to the compound’s stability and lipophilicity, making it a valuable scaffold in drug design .
Properties
Molecular Formula |
C9H7BrF2N2 |
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Molecular Weight |
261.07 g/mol |
IUPAC Name |
7-bromo-2-(difluoromethyl)-4-methyl-1H-benzimidazole |
InChI |
InChI=1S/C9H7BrF2N2/c1-4-2-3-5(10)7-6(4)13-9(14-7)8(11)12/h2-3,8H,1H3,(H,13,14) |
InChI Key |
HIIUTJGYNGYUSU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C(C=C1)Br)NC(=N2)C(F)F |
Origin of Product |
United States |
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